molecular formula C15H12FN3O2 B8289582 ethyl 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylate

ethyl 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylate

Cat. No.: B8289582
M. Wt: 285.27 g/mol
InChI Key: KHYOCKRDQZYFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C15H12FN3O2 and its molecular weight is 285.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine-4-carboxylate

InChI

InChI=1S/C15H12FN3O2/c1-2-21-15(20)13-7-17-9-14-12(13)8-18-19(14)11-5-3-10(16)4-6-11/h3-9H,2H2,1H3

InChI Key

KHYOCKRDQZYFCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC2=C1C=NN2C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine (3.5 g, 12 mmol), Et3N (3.5 mL, 25 mmol), Pd[PhCN]2Cl2 (105 mg, 0.273 mmol), and dppf (418 mg, 0.754 mmol) in absolute ethanol (90 mL) was placed in a sealed bomb with stifling and placed under 15 bars of carbon monoxide and warmed to 140° C. for 4 hours. The mixture was then cooled to room temperature, returned to atmospheric pressure and opened. The reaction was monitored by TLC (EtOAc-hexanes 4:6 and EtOAc) indicating the starting material was consumed. The reaction was diluted with water (300 mL) and the solid was collected by filtration washing with water. The filtrate was diluted with water (200 mL) and extracted with EtOAc (2×100 mL). The combined organic layers were washed with brine (2×100 mL). The still moist filter cake was dissolved in EtOAc and combined with the extracted organic layers, dried over magnesium sulfate, treated with activated carbon) and filtered through a pad of diatomaceous earth and a layer of silica gel. The material from the pad was dissolved in dichloromethane and passed through a pad of silica gel eluting with dichloromethane to afford 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid ethyl ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd[PhCN]2Cl2
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
418 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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